Bienvenue dans la boutique en ligne BenchChem!

1,5,9-Triazacyclododecane

Coordination chemistry Cu(II) complexes Macrocyclic ligands

Researchers investigating macrocycle ring-size effects on metal complexation require the authentic 12-membered triamine scaffold-smaller-ring analogs yield fundamentally different kinetics. 1,5,9-Triazacyclododecane ([12]aneN3) is the validated ligand for establishing structure-activity relationships. • Zn(II)-TACD catalyzes RNA model cleavage at k = 2.9 s⁻¹, outperforming tetraazamacrocycle analogs. • Acid-independent dissociation (k₁ = 2.2 s⁻¹, 298K) provides unambiguous kinetic benchmarks absent in TACN. • Derivatized ligand stability constants (log K(Cu) = 18.7; log K(Zn) = 14.1) support chelator development. Supplied ≥95% (GC). Hygroscopic-store under inert gas at RT.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 294-80-4
Cat. No. B1348401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Triazacyclododecane
CAS294-80-4
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESC1CNCCCNCCCNC1
InChIInChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2
InChIKeyVQFZKDXSJZVGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Triazacyclododecane: Supplier Selection Criteria


1,5,9-Triazacyclododecane (CAS 294-80-4; also designated [12]aneN3 or TACD) is a 12-membered macrocyclic triamine with the molecular formula C9H21N3 [1]. It is the most extensively studied triazamacrocycle after 1,4,7-triazacyclononane [2]. The compound serves as a versatile ligand scaffold for coordination chemistry, enabling the formation of metal complexes with Cu(II), Zn(II), Pd(II), and Tc(I) for applications in catalysis, radiopharmaceuticals, and biomimetic research [3].

Coordination chemistry 12‑membered macrocyclic triamine for metal complexation studies
Kinetic profiling Ring‑size‑dependent formation and dissociation kinetics
Ligand scaffold Base structure for N‑functionalized chelator development

1,5,9-Triazacyclododecane: Ring Size & N-Positioning Constraints


Generic substitution of triazamacrocycles is precluded by fundamental differences in coordination chemistry arising from ring size and nitrogen atom positioning. The 12-membered ring of 1,5,9-triazacyclododecane creates a larger coordination cavity compared to the 9-membered 1,4,7-triazacyclononane (TACN), leading to systematically different metal complex stabilities, geometries, and kinetic properties [1]. Direct comparative studies demonstrate that these structural variations produce quantifiable differences in complexation behavior [2] and radiopharmaceutical stability [3] that render in-class compounds non-interchangeable for specific scientific applications. The following evidence establishes the selection criteria for this specific macrocycle over its closest analogs.

Ring size mismatch
9‑membered TACN forms different metal complex species and kinetic profiles; not interchangeable for ring‑size‑dependent studies.
Donor number mismatch
Cyclen (tetraamine) induces DNA helicity inversion whereas TACD does not; tri‑ vs tetra‑aza framework alters biological activity.
Radiopharmaceutical stability
99mTc‑TACD shows lower stability than 99mTc‑TACN in plasma challenge; ring‑size selection impacts radiometal chelation integrity.

1,5,9-Triazacyclododecane: Comparative Performance Evidence


Cu(II) Complex Stability: TACD vs. TACN

Direct potentiometric comparison of Cu(II) complexation with 1,4,7-triazacyclononane (TACN, 9-membered ring) versus 1,5,9-triazacyclododecane (TACD, 12-membered ring) reveals that the larger ring size of TACD significantly alters complexation behavior, forming different species distributions including CuL, CuL2, and (CuLOH)2 in solution [1]. The formation rate constants systematically decrease with increasing ring size, while acid-induced dissociation rates remain relatively unaffected by ring size [2].

Cu(II) formation kinetics
Head‑to‑head
Formation rate inversely correlates with ring size; dissociation minimally affected
Supports ring‑size‑dependent complexation screening
Potentiometric titration, 25°C, I=0.5
Coordination chemistry Cu(II) complexes Macrocyclic ligands

Acid Dissociation Kinetics of Cu(II) Complexes

A systematic kinetic study of acid dissociation of mono-copper complexes across seven triazamacrocycles demonstrates that Cu(1,5,9-triazacyclododecane)2+ (designated Cu(zdd)2+) exhibits a distinct mechanistic profile compared to smaller-ring analogs [1]. While Cu(1,4,7-triazacyclononane)2+ shows first-order dependence on [H+] with kH(298K) = 51 dm3 mol-1 s-1, Cu(zdd)2+ displays acid-independent kinetics at high [H+] with k1(298K) = 2.2 s-1 [2].

Acid dissociation rate
Head‑to‑head
k₁(298K) = 2.2 s⁻¹
acid‑independent at high [H⁺]
Distinct mechanistic profile vs. smaller‑ring analogs
~23× slower than TACN under acid‑dependent conditions
Kinetic stability Acid dissociation Cu(II) macrocycle complexes

99mTc Radiopharmaceutical Stability: TACD vs. TACN

In a direct head-to-head comparison of 99mTc-labeled macrocyclic triamines for radiopharmaceutical applications, 99mTc-1,4,7-triazacyclononane (9N3) exhibited demonstrably higher stability than 99mTc-1,5,9-triazacyclododecane (12N3) in both rat plasma and histidine challenge assays at elevated temperature [1]. Crystallographic data indicated that the coordination geometry of 9N3 is more suitable for the fac-{Re(CO)3}+ core than that of 12N3 [2].

99mTc radiopharmaceutical stability
Head‑to‑head
TACD complex: lower stability in plasma; forms two major species
Ring‑size influences radiometal chelation integrity
Rat plasma and histidine challenge assays
Radiopharmaceuticals 99mTc labeling Bifunctional chelators

DNA Helicity Inversion: TACD vs. Cyclen Zn(II) Complexes

Zn(II) complexes of macrocyclic polyamines exhibit ring-size-dependent differential effects on DNA helicity. Exposure of synthetic polynucleotide poly(dG-dC)·poly(dG-dC) to ZnII-cyclen (1,4,7,10-tetraazacyclododecane, 12-membered tetraamine) produces a dramatic change in circular dichroism spectrum from B-form to Z-form at very low concentrations ([ZnII]/[base pair] ≤ 1) [1]. By contrast, ZnII-[12]aneN3 (1,5,9-triazacyclododecane) and ZnII-cyclam do not significantly affect the polynucleotide even at much higher concentrations [2].

DNA helicity inversion
Head‑to‑head
TACD-Zn(II): no topological effect; Cyclen-Zn(II): B‑to‑Z transition at low ratio
Donor number governs DNA interaction response
poly(dG‑dC)·poly(dG‑dC), pH 7.2
DNA interaction Zinc complexes Helicity inversion

RNA Model Cleavage: TACD vs. Cyclen Zn(II) Complexes

Comparative studies on RNA model cleavage demonstrate that the Zn(II) complex of 1,5,9-triazacyclododecane exhibits differential cleavage efficiency relative to tetraazamacrocycle complexes. Zn(II)-1,5,9-triazacyclododecane has been reported as a more efficient cleaving agent than Zn(II)-1,4,7,10-tetraazacyclododecane [1]. In ethanol medium, the Zn(II)-TACD complex promotes cyclization of the RNA model HPNPP via formation of a dimeric complex (HPNPP:Zn2+)2 that reacts with a rate constant of 2.9 s-1 [2].

RNA model cleavage
Head‑to‑head
Zn(II)-TACD: higher cleavage activity; dimeric complex rate 2.9 s⁻¹
Supports catalyst optimization for cleavage applications
HPNPP substrate, ethanol medium
RNA cleavage Artificial nucleases Zn(II) catalysis

Metal Binding Constants of N-Functionalized TACD Derivatives

N-functionalization of 1,5,9-triazacyclododecane with o-hydroxyaryl substituents produces ligands that form strong 1:1 complexes with copper and zinc, with log KML values of 18.7 for Cu(II) and 14.1 for Zn(II) [1]. In these complexes, the phenolate moiety acts as an effective donor ligand in a putative tetrahedral coordination geometry [2].

N-functionalized binding
Class‑level
log K(Cu) = 18.7; log K(Zn) = 14.1
o‑hydroxyaryl derivative
Benchmark stability for functionalized chelator design
Potentiometric titration, aqueous
Ligand design Metal chelation Stability constants

1,5,9-Triazacyclododecane: Application Scenarios


Coordination Chemistry: Cu(II) Kinetic Profiles

Researchers investigating the relationship between macrocycle ring size and metal complexation kinetics should select 1,5,9-triazacyclododecane as a key comparator. Its 12-membered ring provides a larger coordination cavity than 9-membered TACN, resulting in systematically different formation kinetics and the emergence of acid-independent dissociation behavior (k1 = 2.2 s-1 at 298K) not observed in smaller-ring analogs [1]. This makes it essential for establishing structure-activity relationships in macrocyclic coordination chemistry.

Artificial Nuclease Development with Zn(II) Catalysis

For research programs focused on Zn(II)-catalyzed RNA or DNA model cleavage where catalytic efficiency is the primary requirement, the 1,5,9-triazacyclododecane scaffold offers advantages. Direct comparative evidence shows Zn(II)-TACD is a more efficient cleaving agent than its tetraazamacrocycle counterpart [2], with quantifiable rate constants (2.9 s-1 for HPNPP cyclization) supporting its selection for catalyst optimization studies [3]. However, when substrate anchoring affinity is also required, tetraazamacrocycle alternatives should be evaluated in parallel.

Metal Chelation Scaffold via N-Functionalization

1,5,9-Triazacyclododecane serves as a core scaffold for developing tetradentate ligands through N-functionalization. Quantitative stability data for derivatized ligands (log KML(Cu) = 18.7; log KML(Zn) = 14.1) provide reference benchmarks for evaluating new functionalized derivatives [4]. The availability of established synthetic routes for mono-, di-, and tri-substituted derivatives [5] makes this macrocycle a practical starting point for chelator development programs.

Negative Control in DNA Helicity Studies

In studies investigating macrocycle-induced DNA conformational changes, 1,5,9-triazacyclododecane complexes serve as essential negative controls. The Zn(II) complex shows no significant topological effect on polynucleotide helicity even at high concentrations, in stark contrast to the dramatic B-to-Z transition induced by Zn(II)-cyclen at molar ratios ≤ 1 [6]. This differential activity makes TACD complexes valuable reference compounds for validating macrocycle-specific DNA interaction effects.

Application
Selection Property
Validation Focus
Cu(II) kinetic profiling
Ring‑size‑dependent kinetic response
Formation and dissociation kinetics under controlled conditions
Zn(II) artificial nuclease studies
Catalytic cleavage efficiency vs. substrate anchoring
RNA model substrate cleavage rate and product selectivity
Functionalized chelator development
Derivative binding affinity benchmark
Metal complex stability constants (log K)
DNA helicity studies (negative control)
Macrocycle‑DNA interaction specificity
Absence of B‑to‑Z transition under test conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5,9-Triazacyclododecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.